Endo-9-azabicyclo[3.3.1]nonan-3-ol (CAS 26651-94-5 / 209733-21-1), also known as granatoline, is a secondary amine and bridged bicyclic alcohol used as a core building block in pharmaceutical chemistry [1]. Unlike its N-methylated counterpart derived from pseudopelletierine, this N-unsubstituted homotropane derivative provides immediate synthetic access to diverse N-alkylated and N-protected libraries. It serves as a structural intermediate for the development of monoamine reuptake inhibitors, muscarinic receptor antagonists, and 5-HT3 receptor ligands. Its expanded [3.3.1] ring system offers a distinct spatial geometry compared to classical tropane alkaloids, making it a practical procurement choice for programs requiring alternative pharmacophore projection and clear intellectual property boundaries [2].
Substituting endo-9-azabicyclo[3.3.1]nonan-3-ol with its exo-isomer, smaller ring analogs (like tropine or nortropine), or N-methylated forms disrupts both process chemistry and downstream pharmacology [1]. The endo-stereochemistry is typically an absolute requirement for proper receptor binding pocket alignment in monoamine transporter ligands. Attempting to use the exo-isomer not only alters the 3-dimensional projection of the secondary alcohol but also introduces severe manufacturing bottlenecks, as the exo-form requires harsh, dissolving-metal thermodynamic reduction (e.g., sodium in high-boiling alcohols) [2]. Furthermore, substituting with the more common N-methylgranatanol forces chemists into low-yield, aggressive N-demethylation steps to achieve the functionalization flexibility inherently present in the N-unsubstituted endo-9-azabicyclo[3.3.1]nonan-3-ol.
The endo-isomer offers a scalable synthesis route compared to its exo-counterpart. Industrial production of endo-9-azabicyclo[3.3.1]nonan-3-ol can be achieved via direct ruthenium-catalyzed hydrogenation of the corresponding ketone, generating high stereoselectivity with minimal waste [1]. In contrast, isolating the exo-isomer requires harsh thermodynamic reduction, specifically using sodium metal in 1-pentanol at 136 °C, which introduces significant safety and scale-up liabilities [2]. Procurement of the endo-isomer bypasses these hazardous dissolving-metal reductions, ensuring a reliable, process-friendly supply chain.
| Evidence Dimension | Reduction conditions and scale-up safety |
| Target Compound Data | Mild catalytic hydrogenation (e.g., Ru complex) |
| Comparator Or Baseline | exo-9-azabicyclo[3.3.1]nonan-3-ol (Na metal in 1-pentanol at 136 °C) |
| Quantified Difference | Elimination of explosive alkali metal usage and extreme temperatures |
| Conditions | Industrial scale-up of bicyclic ketone reduction |
Selecting the endo-isomer ensures a safer, more economical, and highly reproducible manufacturing process suitable for commercial pharmaceutical scale-up.
As an N-unsubstituted secondary amine, endo-9-azabicyclo[3.3.1]nonan-3-ol is primed for immediate diversification. It readily undergoes N-Boc protection using di-tert-butyl dicarbonate in aqueous dioxane/NaOH to yield the protected intermediate in 83% yield, allowing for subsequent selective functionalization [1]. If a buyer were to substitute this with the naturally derived or more common N-methylgranatanol, they would first have to execute an N-demethylation (such as a von Braun reaction), which typically suffers from poor atom economy and lower overall yields.
| Evidence Dimension | Direct N-protection yield and step count |
| Target Compound Data | 83% yield for direct N-Boc protection (1 step) |
| Comparator Or Baseline | N-methylgranatanol (requires multi-step dealkylation prior to protection) |
| Quantified Difference | Elimination of 1-2 harsh dealkylation steps |
| Conditions | Standard aqueous/organic biphasic protection conditions |
Procuring the N-unsubstituted form accelerates the synthesis of diverse drug-like libraries by eliminating costly and low-yield deprotection steps.
The 9-azabicyclo[3.3.1]nonane core provides a significantly different spatial footprint compared to the classical 8-azabicyclo[3.2.1]octane (tropane) core. The expanded homotropane ring system alters the trajectory of the 3-endo hydroxyl group. When incorporated into monoamine reuptake inhibitors or muscarinic antagonists, this distinct geometry modulates receptor off-rate kinetics and binding affinities [1]. Furthermore, utilizing the [3.3.1] system allows medicinal chemists to navigate away from the densely patented IP landscape associated with [3.2.1] tropane derivatives.
| Evidence Dimension | Ring system size and spatial projection |
| Target Compound Data | 9-azabicyclo[3.3.1]nonane (homotropane core) |
| Comparator Or Baseline | 8-azabicyclo[3.2.1]octane (tropane core) |
| Quantified Difference | +1 carbon in the bicyclic bridge altering 3D pharmacophore geometry |
| Conditions | Structure-activity relationship (SAR) optimization |
This compound provides a critical structural variation for optimizing receptor binding kinetics while securing novel intellectual property space.
Due to its precise endo-stereochemistry and expanded bicyclic core, this compound is an established intermediate for developing next-generation triple reuptake inhibitors targeting serotonin, noradrenaline, and dopamine transporters. Its N-unsubstituted nature allows for rapid generation of diverse N-alkyl or N-aryl libraries directly from the core scaffold [1].
The distinct spatial projection of the 3-endo hydroxyl group makes it an effective building block for synthesizing long-acting muscarinic M3 receptor antagonists, particularly where altered off-rate binding kinetics are required for respiratory therapeutics [2].
For programs looking to differentiate from classic tropane-based 5-HT3 antagonists, the 9-azabicyclo[3.3.1]nonane core provides a validated scaffold-hopping strategy that maintains essential basic amine and hydrogen-bond acceptor pharmacophores while offering a novel patentable structure [1].